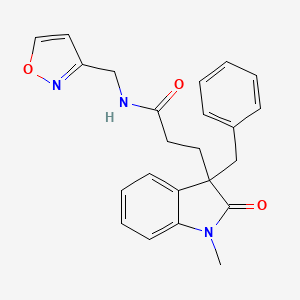![molecular formula C17H23N3O3 B5324432 1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one](/img/structure/B5324432.png)
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that can easily penetrate cell membranes and enter the brain, making it an ideal tool for studying the central nervous system.
Mécanisme D'action
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one is a competitive NMDA receptor antagonist, meaning that it binds to the same site on the receptor as glutamate, the primary excitatory neurotransmitter in the brain. By blocking the NMDA receptor, this compound can prevent the influx of calcium ions into the cell, which can lead to neuronal death and damage. This mechanism of action has been implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory and analgesic effects, and may have potential therapeutic applications in the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one is its ability to penetrate cell membranes and enter the brain, making it an ideal tool for studying the central nervous system. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations as well. It has a relatively short half-life in vivo, and its effects can be rapidly reversed by the administration of NMDA receptor agonists. Additionally, this compound can cause some side effects, including sedation, ataxia, and hypothermia.
Orientations Futures
There are many future directions for research on 1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders, such as stroke, traumatic brain injury, and epilepsy. Finally, there is a need for more research on the long-term effects of this compound on neuronal function and behavior.
Méthodes De Synthèse
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one can be synthesized using a variety of methods, but the most commonly used method is the reaction between 1-cyclohexylpiperazine and 3-methoxypyridine-2-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified using column chromatography. The yield of this compound is typically around 50-60%, and the purity can be further improved using recrystallization.
Applications De Recherche Scientifique
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one has been widely used in scientific research as a tool for studying the central nervous system. It is commonly used to study the mechanism of action of various drugs and neurotransmitters, as well as to investigate the role of different receptors and ion channels in neuronal signaling. This compound has also been used to study the neurobiology of addiction, pain, and mood disorders.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(3-methoxypyridine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-14-8-5-9-18-16(14)17(22)19-10-11-20(15(21)12-19)13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYHRIQWGFLPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)N2CCN(C(=O)C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

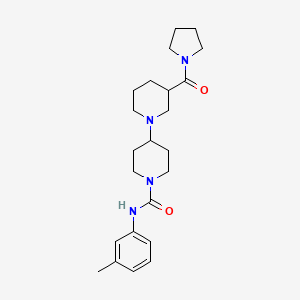
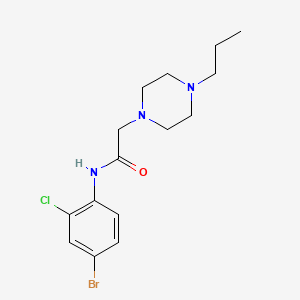
![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)
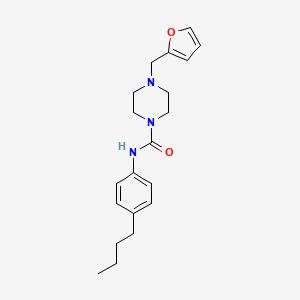
![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)
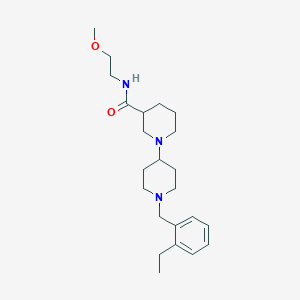
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5324427.png)

